DG051

描述

属性

IUPAC Name |

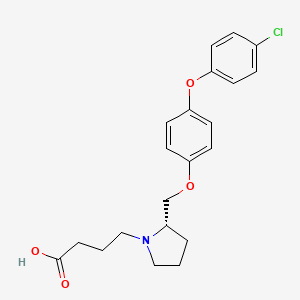

4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCTYSQBVIGZRU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929916-05-2 | |

| Record name | DG-051 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929916052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DG-051 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6WM2IY2LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of DG051

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: Selective Inhibition of Leukotriene A4 Hydrolase

DG051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme pivotal in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1] By targeting LTA4H, this compound effectively curtails the production of LTB4, a key driver of inflammation implicated in various cardiovascular diseases.[1][2] This targeted mechanism of action has positioned this compound as a promising therapeutic agent for the prevention of myocardial infarction.

The primary mechanism involves the direct binding of this compound to the active site of the LTA4H enzyme, thereby preventing the conversion of its substrate, leukotriene A4 (LTA4), into LTB4. This inhibition leads to a significant, dose-dependent reduction in LTB4 levels, as demonstrated in both preclinical and clinical studies.[2][3]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its potency and pharmacokinetic profile.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Species | Assay | Reference |

| IC50 | 47 nM | Human | Recombinant LTA4H Enzyme Assay | [1] |

| Kd | 26 nM | Human | Isothermal Titration Calorimetry | [1] |

| IC50 | 37 nM | Human | Whole Blood Assay | [1] |

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability (%) | Key Findings | Reference |

| Rat | >80 | High oral bioavailability | [1] |

| Dog | >80 | High oral bioavailability | [1] |

| Monkey | >80 | High oral bioavailability | [1] |

| Human (Phase I) | Good | Suitable for once-a-day dosing, terminal half-life of approx. 9 hours.[3] | [3] |

Table 3: Clinical Efficacy of this compound

| Clinical Trial Phase | Patient Population | Key Outcome | Reference |

| Phase I | Healthy Volunteers | Dose-dependent reduction in LTB4 production, with a peak reduction of over 70% from baseline after 7 days of treatment.[3] | [3] |

| Phase IIa | Patients with a history of heart attack or coronary artery disease | Significant dose-dependent reductions in LTB4.[2] | [2] |

Signaling Pathway of this compound Action

This compound intervenes in the arachidonic acid cascade, a critical inflammatory pathway. The following diagram illustrates the point of intervention of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Leukotriene A4 Hydrolase (LTA4H) Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of LTA4H.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human LTA4H is purified. The substrate, LTA4, is freshly prepared due to its instability.

-

Incubation: A reaction mixture is prepared containing LTA4H in a suitable buffer (e.g., phosphate-buffered saline).

-

Inhibition: this compound at various concentrations is pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of LTA4.

-

Quantification of LTB4: The amount of LTB4 produced is quantified using methods such as ELISA or HPLC-MS/MS.

-

IC50 Determination: The concentration of this compound that inhibits 50% of LTA4H activity (IC50) is calculated from the dose-response curve.

Human Whole Blood Assay

This ex vivo assay assesses the inhibitory effect of this compound on LTB4 production in a more physiologically relevant environment.

Methodology:

-

Blood Collection: Fresh human blood is collected in tubes containing an anticoagulant (e.g., heparin).

-

Incubation with this compound: Aliquots of whole blood are incubated with varying concentrations of this compound.

-

Stimulation of LTB4 Production: LTB4 synthesis is stimulated by adding a calcium ionophore (e.g., A23187).

-

Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.

-

LTB4 Quantification: LTB4 levels in the plasma are measured, typically by ELISA.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity (Kd) of this compound to LTA4H.

Methodology:

-

Sample Preparation: Purified LTA4H is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions are in an identical, degassed buffer to minimize heats of dilution.

-

Titration: A series of small injections of the this compound solution are made into the LTA4H solution at a constant temperature.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

This compound demonstrates a clear and potent mechanism of action through the selective inhibition of leukotriene A4 hydrolase. This leads to a significant reduction in the production of the pro-inflammatory mediator leukotriene B4. The robust in vitro and in vivo data, supported by well-defined experimental protocols, underscore the potential of this compound as a targeted therapeutic for inflammatory conditions, particularly in the context of cardiovascular disease. The favorable pharmacokinetic profile further supports its clinical development.

References

- 1. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 3. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack - BioSpace [biospace.com]

DG051 as a Leukotriene A4 Hydrolase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DG051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a crucial role in the inflammatory cascade. By inhibiting the epoxide hydrolase activity of LTA4H, this compound effectively blocks the synthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator implicated in a range of inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and a summary of its clinical development for the prevention of myocardial infarction.

Introduction to Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators of inflammation.[3] LTA4H exhibits two distinct enzymatic activities: an epoxide hydrolase activity that converts leukotriene A4 (LTA4) to the pro-inflammatory chemoattractant leukotriene B4 (LTB4), and an aminopeptidase activity.[3] The production of LTB4 is a critical step in the inflammatory response, attracting and activating leukocytes, and has been linked to the pathogenesis of various inflammatory conditions, including cardiovascular diseases.[1][2] Therefore, inhibition of LTA4H represents a promising therapeutic strategy for mitigating inflammation.

This compound: Mechanism of Action

This compound is a novel, orally bioavailable small molecule designed to selectively inhibit the epoxide hydrolase function of LTA4H.[1][2] By binding to the active site of the enzyme, this compound prevents the conversion of LTA4 to LTB4, thereby reducing the levels of this potent inflammatory mediator.[1][2] This targeted inhibition of LTB4 synthesis forms the basis of this compound's therapeutic potential in inflammatory diseases.

Below is a diagram illustrating the leukotriene signaling pathway and the point of intervention by this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound against LTA4H has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Type |

| IC50 | 47 nM | LTA4H Epoxide Hydrolase Activity (Enzyme Assay)[4][5] |

| IC50 | 72 nM | LTA4H Aminopeptidase Activity (L-alanine p-nitroanilide)[4] |

| IC50 | 37 nM | LTB4 Biosynthesis (Human Whole Blood)[4] |

| Kd | 25 nM | Isothermal Titration Calorimetry[6] |

Experimental Protocols

This section outlines the methodologies used to generate the quantitative data for this compound.

LTA4H Epoxide Hydrolase Inhibition Assay

This assay measures the ability of this compound to inhibit the conversion of LTA4 to LTB4 by purified LTA4H enzyme.

A detailed protocol involves incubating the purified LTA4H enzyme with varying concentrations of this compound, followed by the addition of the LTA4 substrate. The reaction is then stopped, and the amount of LTB4 produced is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is then calculated from the dose-response curve.[3]

LTA4H Aminopeptidase Inhibition Assay

This assay assesses the inhibitory effect of this compound on the aminopeptidase activity of LTA4H using a chromogenic substrate.

A typical protocol involves incubating purified LTA4H with this compound, followed by the addition of L-alanine p-nitroanilide. The enzymatic cleavage of the substrate releases p-nitroaniline, which can be measured spectrophotometrically at 405 nm. The rate of reaction is monitored to determine the inhibitory effect of this compound.[7]

Human Whole Blood LTB4 Biosynthesis Assay

This ex vivo assay measures the ability of this compound to inhibit LTB4 production in a more physiologically relevant setting.

In this assay, fresh human whole blood is pre-incubated with different concentrations of this compound. LTB4 synthesis is then stimulated by adding calcium ionophore A23187. After incubation, the plasma is separated, and LTB4 is extracted and quantified using high-performance liquid chromatography (HPLC) or radioimmunoassay (RIA).[8]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (Kd) of this compound to LTA4H.

The general protocol involves titrating a solution of this compound into a solution containing purified LTA4H in a microcalorimeter. The heat released or absorbed upon binding is measured, and the resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9][10][11][12]

Clinical Development

This compound has been investigated in clinical trials for the prevention of myocardial infarction.

Table 2: Summary of this compound Clinical Trials

| Phase | Study Design | Patient Population | Key Findings |

| Phase I | Randomized, double-blind, placebo-controlled, ascending-dose[13][14] | Healthy Volunteers | Well-tolerated with a favorable pharmacokinetic profile suitable for once-daily dosing. Demonstrated a dose-dependent reduction in LTB4 production.[14][15] |

| Phase IIa | Randomized, double-blind, placebo-controlled[15][16] | Patients with a history of heart attack or coronary artery disease | Confirmed significant dose-dependent reductions in LTB4 in the target patient population. The safety and pharmacokinetic profiles were consistent with Phase I findings.[16] |

Phase I Clinical Trial

The Phase I program for this compound involved an ascending-dose, double-blind, randomized, placebo-controlled study in healthy volunteers. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of this compound. Pharmacodynamic effects were evaluated by measuring the inhibition of LTB4 production.[13][14]

Phase IIa Clinical Trial

Following the successful completion of Phase I, a Phase IIa trial was initiated in patients with a history of myocardial infarction or coronary artery disease. This randomized, double-blind, placebo-controlled study further evaluated the safety, tolerability, and pharmacokinetic profile of this compound in the target patient population. The primary pharmacodynamic endpoint was the reduction in LTB4 levels.[15][16]

Conclusion

This compound is a potent and selective inhibitor of leukotriene A4 hydrolase that has demonstrated significant and dose-dependent reductions in the pro-inflammatory mediator LTB4 in both preclinical and clinical settings. Its favorable safety and pharmacokinetic profile supported its advancement into Phase II clinical trials for the prevention of myocardial infarction. This technical guide provides a consolidated resource for researchers and drug development professionals interested in the pharmacology and clinical development of LTA4H inhibitors. Further investigation into the therapeutic potential of this compound and similar compounds in other inflammatory conditions is warranted.

References

- 1. biocat.com [biocat.com]

- 2. DG-051 | C21H25Cl2NO4 | CID 44818987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Aminopeptidase | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zaguan.unizar.es [zaguan.unizar.es]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. tainstruments.com [tainstruments.com]

- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. deCODE Initiates Phase I Clinical Program for this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 14. deCODE Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 15. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 16. fiercebiotech.com [fiercebiotech.com]

The Dual Role of Leukotriene A4 Hydrolase (LTA4H) in Inflammation and Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade and has emerged as a key player in the pathogenesis of cardiovascular disease (CVD). By catalyzing the conversion of leukotriene A4 (LTA4) to the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4), LTA4H orchestrates the recruitment of neutrophils and other immune cells to sites of inflammation, a process central to the development and progression of atherosclerosis. Furthermore, genetic variations within the LTA4H gene have been linked to an increased risk of myocardial infarction and coronary artery disease. This technical guide provides a comprehensive overview of the enzymatic function of LTA4H, its involvement in inflammatory and cardiovascular pathologies, the impact of its genetic variants, and the current landscape of therapeutic inhibition. Detailed experimental protocols for assessing LTA4H activity and LTB4 levels are provided, alongside structured data presentations and signaling pathway diagrams to facilitate a deeper understanding of its complex role.

Introduction: The Inflammatory Basis of Cardiovascular Disease

Chronic inflammation is now widely recognized as a fundamental driver of atherosclerosis, the primary underlying cause of most cardiovascular events. The recruitment and activation of leukocytes within the arterial wall are critical steps in the initiation and progression of atherosclerotic plaques. Lipid mediators, such as leukotrienes, are potent signaling molecules that regulate these inflammatory processes. LTA4H, as the final and rate-limiting enzyme in the biosynthesis of LTB4, represents a pivotal control point in this pathway.[1][2] This guide will delve into the multifaceted role of LTA4H, exploring its biochemical functions, its contribution to disease, and its potential as a therapeutic target.

LTA4H: A Bifunctional Enzyme in the Leukotriene Pathway

LTA4H is a cytosolic enzyme that exhibits two distinct catalytic activities: an epoxide hydrolase activity and an aminopeptidase activity.[1]

-

Epoxide Hydrolase Activity: This is the most well-characterized function of LTA4H. It involves the hydrolysis of the unstable epoxide intermediate, leukotriene A4 (LTA4), to form leukotriene B4 (LTB4).[1] LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, promoting their adhesion to the endothelium and subsequent migration into tissues.[3] This activity is central to the pro-inflammatory role of LTA4H.

-

Aminopeptidase Activity: LTA4H can also function as an aminopeptidase, cleaving the N-terminal arginine from tripeptides.[1] This activity may have anti-inflammatory consequences by degrading pro-inflammatory peptides. However, the precise physiological relevance of this function in the context of cardiovascular disease is still under investigation.

Signaling Pathways and Molecular Mechanisms

The pro-inflammatory effects of LTA4H are primarily mediated by its product, LTB4, which signals through two G-protein coupled receptors: BLT1 and BLT2. The binding of LTB4 to these receptors on immune cells, endothelial cells, and smooth muscle cells triggers a cascade of intracellular events that contribute to the inflammatory milieu of the atherosclerotic plaque.

Caption: LTA4H converts LTA4 to LTB4, which activates BLT receptors, leading to NF-κB activation and pro-inflammatory gene expression.

LTA4H in Inflammation and Cardiovascular Disease

Role in Atherosclerosis

The expression of LTA4H and other key enzymes in the leukotriene pathway, such as 5-lipoxygenase (5-LO) and 5-lipoxygenase-activating protein (FLAP), is significantly increased in human atherosclerotic plaques compared to healthy arteries.[4][5] This upregulation leads to elevated levels of LTB4 within the plaque microenvironment.

Table 1: LTA4H and Related Gene Expression in Atherosclerotic Plaques

| Gene | Fold Increase in Atherosclerotic Plaque vs. Healthy Artery | p-value | Reference |

| LTA4H | ~2-fold | 0.03 | [4] |

| 5-LO | 7.5-fold | <0.001 | [4] |

| FLAP | 2.7-fold | 0.003 | [4] |

LTB4 contributes to multiple stages of atherogenesis:

-

Endothelial Dysfunction: Promotes the expression of adhesion molecules on endothelial cells, facilitating leukocyte recruitment.

-

Leukocyte Infiltration: Acts as a potent chemoattractant for monocytes and neutrophils, drawing them into the subendothelial space.

-

Foam Cell Formation: Enhances the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages.

-

Plaque Instability: Contributes to the degradation of the extracellular matrix by stimulating the release of matrix metalloproteinases (MMPs) from macrophages, potentially leading to plaque rupture and thrombosis.[6]

LTB4 Levels in Cardiovascular Disease

Consistent with the increased expression of LTA4H in atherosclerotic tissue, LTB4 levels are significantly elevated in atherosclerotic plaques compared to non-diseased arteries.[7] Plasma levels of LTB4 have also been found to be higher in patients with atherosclerosis.[8]

Table 2: Leukotriene B4 (LTB4) Levels in Healthy vs. Diseased Tissues

| Tissue Type | LTB4 Level (pg/mg tissue) | Comparison | p-value | Reference |

| Carotid Atherosclerotic Plaque | 151 ± 96 (mean ± SD) | vs. Mammary Artery | 0.025 | [7] |

| Mammary Artery (Healthy) | 121 ± 26 (mean ± SD) | [7] | ||

| Abdominal Aortic Aneurysm | 246 (median) | vs. Normal Aorta | 0.017 | [7] |

| Normal Aorta | 92 (median) | [7] | ||

| Plasma LTB4 Levels | (pg/mL) | |||

| Atherosclerosis Patients | 290 ± 48 | vs. Healthy Controls | <0.005 | [8] |

| Healthy Controls | 131 ± 16 | [8] |

Genetic Variants of LTA4H and Cardiovascular Risk

Polymorphisms in the LTA4H gene have been associated with an increased risk of cardiovascular disease, highlighting the genetic contribution to inflammation-driven atherosclerosis.

The HapK Haplotype

A specific haplotype of the LTA4H gene, designated HapK, has been linked to an increased risk of myocardial infarction (MI).[9] This haplotype is associated with higher LTB4 production by stimulated monocytes.[10] Interestingly, the risk conferred by HapK appears to be ethnicity-specific, with a more pronounced effect in individuals of African American descent.[9]

Single Nucleotide Polymorphisms (SNPs)

Several single nucleotide polymorphisms (SNPs) within the LTA4H gene have also been associated with cardiovascular risk. For example, the SNP rs2540477 has been shown to increase the risk of coronary artery disease (CAD).[10]

Table 3: Association of LTA4H Genetic Variants with Cardiovascular Disease Risk

| Genetic Variant | Population | Associated Condition | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |

| HapK Haplotype | Caucasians | Coronary Artery Disease | 1.2 | 1.01 - 1.4 | 0.03 | [10] |

| HapK Haplotype | European Americans | Myocardial Infarction | 1.16 | - | - | [9] |

| HapK Haplotype | African Americans | Myocardial Infarction | ~3-fold higher risk than European Americans | - | - | [9] |

| rs2540477 | Caucasians | Coronary Artery Disease | 1.2 | 1.1 - 1.5 | 0.003 | [10] |

Therapeutic Targeting of LTA4H

The central role of LTA4H in producing the pro-inflammatory mediator LTB4 makes it an attractive target for therapeutic intervention in inflammatory diseases, including cardiovascular disease. LTA4H inhibitors block the production of LTB4, thereby reducing leukocyte recruitment and activation.

LTA4H Inhibitors

A number of small molecule inhibitors of LTA4H have been developed and evaluated in preclinical and clinical studies. These inhibitors typically target the epoxide hydrolase active site of the enzyme.

Table 4: Inhibitory Activity of Selected LTA4H Inhibitors

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| DG-051 | 37 | Human whole blood LTB4 production | [11] |

| LYS006 | 2.3 | Human LTA4H (AMC-Arg substrate) | [12] |

| LYS006 | 39 | Human whole blood LTB4 biosynthesis | [12] |

| Compound 14 | 150 | Hydrolase assay | [11] |

| Compound 14 | 131 | Human whole blood LTB4 production | [11] |

Clinical Development

Several LTA4H inhibitors have advanced to clinical trials. While some early trials in indications like asthma did not meet their primary endpoints, a new generation of more potent and selective inhibitors is currently being investigated for a range of inflammatory conditions.[13] The first-in-human study of LYS006 demonstrated efficient and long-lasting reduction of LTB4 production in blood and skin at well-tolerated doses, supporting its further development.[13]

Experimental Protocols

LTA4H Epoxide Hydrolase Activity Assay

This protocol describes a method to determine the inhibitory effect of compounds on the epoxide hydrolase activity of LTA4H.

Caption: Workflow for determining LTA4H epoxide hydrolase activity and inhibition.

Detailed Steps:

-

Preparation of LTA4 Substrate: LTA4 is unstable and must be prepared fresh. Hydrolyze LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes. Immediately before use, dilute the resulting LTA4 solution in a freshly prepared reaction buffer.[14]

-

Enzyme and Inhibitor Incubation: In a microplate well, combine 300 ng of recombinant human LTA4H with the test compound (at the desired final concentration, e.g., 25 µM) in a reaction buffer (10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO) to a final volume of 180 µL. Incubate for 15 minutes at 37°C.[14]

-

Reaction Initiation: Add 20 µL of the freshly prepared LTA4 solution (to a final concentration of 150 nM) to each well to start the reaction.[14]

-

Reaction Incubation: Incubate the plate for 10 minutes at 37°C.[14]

-

Reaction Termination: Stop the reaction by diluting the reaction mixture 20-fold with assay buffer.

-

Quantification of LTB4: Analyze the amount of LTB4 produced using a validated method such as a competitive ELISA or LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of LTA4H activity relative to a vehicle control.

Measurement of LTB4 by Competitive ELISA

This protocol outlines the general steps for quantifying LTB4 in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA).

Caption: Step-by-step workflow for the quantification of LTB4 using a competitive ELISA.

Detailed Steps:

-

Prepare Reagents and Samples: Reconstitute and dilute standards, controls, and samples as per the kit manufacturer's instructions.

-

Competitive Binding: To wells of a microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG), add the LTB4 standards or samples, an enzyme-conjugated LTB4 (e.g., LTB4-alkaline phosphatase), and a primary antibody specific for LTB4 (e.g., rabbit anti-LTB4). Incubate for a specified time (e.g., 2 hours) at room temperature with gentle shaking. During this incubation, the LTB4 in the sample competes with the enzyme-conjugated LTB4 for binding to the limited amount of primary antibody.

-

Washing: Aspirate the contents of the wells and wash several times with the provided wash buffer to remove any unbound reagents.

-

Substrate Addition: Add the enzyme substrate (e.g., p-nitrophenyl phosphate for alkaline phosphatase) to each well.

-

Color Development: Incubate the plate for a specified time (e.g., at 37°C) to allow for color development. The intensity of the color is inversely proportional to the amount of LTB4 in the sample.

-

Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

-

Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of LTB4 in the samples by interpolating their absorbance values on the standard curve.

Genotyping of LTA4H SNPs

This protocol provides a general workflow for genotyping LTA4H single nucleotide polymorphisms (SNPs), such as rs2540477, using polymerase chain reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis.

References

- 1. uniprot.org [uniprot.org]

- 2. Genetic contribution of the leukotriene pathway to coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of 5-lipoxygenase and leukotriene A4 hydrolase in human atherosclerotic lesions correlates with symptoms of plaque instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of 5-lipoxygenase and leukotriene A4 hydrolase in human atherosclerotic lesions correlates with symptoms of plaque instability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and validation of four hub genes involved in the plaque deterioration of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene B4 Levels in Human Atherosclerotic Plaques and Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A remarkable activity of human leukotriene A4 hydrolase (LTA4H) toward unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. elkbiotech.com [elkbiotech.com]

- 10. file.elabscience.com [file.elabscience.com]

- 11. Differentially expressed genes and canonical pathway expression in human atherosclerotic plaques – Tampere Vascular Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. content.abcam.com [content.abcam.com]

DG051: A Potent Inhibitor of Leukotriene B4 Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DG051, a selective inhibitor of leukotriene A4 hydrolase (LTA4H), and its consequential effect on the production of the pro-inflammatory mediator, leukotriene B4 (LTB4). This compound has been investigated for its therapeutic potential in cardiovascular diseases.[1][2] This document details the mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its effect by targeting and inhibiting leukotriene A4 hydrolase (LTA4H), a bifunctional zinc enzyme that plays a critical role in the biosynthesis of LTB4.[1][3][4] LTA4H catalyzes the conversion of leukotriene A4 (LTA4) to LTB4. By inhibiting this enzymatic step, this compound effectively reduces the production of LTB4, a potent lipid mediator involved in a variety of inflammatory responses.[5][6][7][8][9] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, and its overproduction is implicated in the pathogenesis of several inflammatory conditions.[3][4]

Quantitative Data Summary

The inhibitory potency of this compound on LTB4 production has been quantified in various preclinical and clinical settings. The following tables summarize the key findings.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 47 nM | LTA4H Enzyme Assay (LTB4 Biosynthesis) | [10] |

| IC₅₀ | 72 nM | LTA4H Aminopeptidase Activity | [10] |

| IC₅₀ | 37 nM | Human Whole Blood (LTB4 Production) | [10] |

| K | 26 nM | - | [1][2] |

Table 1: In Vitro Inhibitory Activity of this compound

| Study Phase | Dosage | Duration | Key Finding | Reference |

| Phase I Clinical Trial | Up to 320mg per day | 7 days | Peak reduction of LTB4 production by more than 70% from baseline. | [5] |

| Phase IIa Clinical Trial | Not specified | Not specified | Significant dose-dependent reductions in LTB4 in patients with a history of heart attack or coronary artery disease. | [8] |

Table 2: Clinical Efficacy of this compound on LTB4 Production

Signaling Pathway and Mechanism of Action

The following diagram illustrates the leukotriene biosynthesis pathway and the specific point of intervention for this compound.

Caption: Mechanism of this compound in the leukotriene biosynthesis pathway.

Experimental Protocols

Detailed experimental protocols for the clinical trials are not publicly available. However, based on standard methodologies for assessing LTB4 production, representative protocols are provided below.

In Vitro LTA4H Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of LTA4H.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) substrate

-

This compound (or other test compounds)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., methanol with an internal standard)

-

LC-MS/MS system for LTB4 quantification

Procedure:

-

Prepare a solution of recombinant human LTA4H in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the LTA4H solution to wells containing either this compound dilutions or vehicle control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the LTA4 substrate to all wells.

-

Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding the quenching solution.

-

Analyze the samples for LTB4 production using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Human Whole Blood Ex Vivo LTB4 Production Assay

This assay measures the effect of this compound on LTB4 production in a more physiologically relevant system.

Materials:

-

Freshly drawn human whole blood (anticoagulated, e.g., with heparin)

-

This compound (or other test compounds)

-

Calcium ionophore (e.g., A23187) as a stimulant

-

Phosphate-buffered saline (PBS)

-

ELISA kit for LTB4 quantification or LC-MS/MS system

-

Centrifuge

Procedure:

-

Dispense aliquots of fresh human whole blood into microcentrifuge tubes.

-

Add various concentrations of this compound or vehicle control to the blood samples.

-

Incubate the samples for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for drug uptake and target engagement.

-

Stimulate LTB4 production by adding a calcium ionophore (e.g., A23187 at a final concentration of 10-50 µM).

-

Continue the incubation at 37°C for a specified duration (e.g., 30 minutes).

-

Stop the reaction by placing the tubes on ice and/or adding a stopping reagent (e.g., EDTA).

-

Separate the plasma by centrifugation.

-

Measure the concentration of LTB4 in the plasma using a commercially available ELISA kit according to the manufacturer's instructions or by LC-MS/MS.

-

Calculate the percent inhibition of LTB4 production at each this compound concentration and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the effect of an inhibitor on LTB4 production in human whole blood.

Caption: Workflow for Human Whole Blood LTB4 Production Assay.

This guide provides a comprehensive technical overview of this compound's effect on LTB4 production, intended to be a valuable resource for researchers and professionals in the field of drug development and inflammation research. The provided data and protocols offer a solid foundation for understanding and potentially replicating key experiments related to this compound.

References

- 1. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack - BioSpace [biospace.com]

- 6. deCODE Initiates Phase I Clinical Program for this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 7. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 8. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 9. deCODE Submits IND on this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to DG051: A Potent Inhibitor of Leukotriene A4 Hydrolase

For Researchers, Scientists, and Drug Development Professionals

Abstract

DG051 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, this compound represents a promising therapeutic agent for the prevention of myocardial infarction and other inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of its mechanism of action.

Chemical Structure and Properties

This compound is a synthetic organic compound with a well-defined chemical structure. Its systematic IUPAC name is 4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid hydrochloride.[1] The compound is also known by several synonyms, including compound 20 and its CAS number 929915-58-2.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound exhibits high aqueous solubility and oral bioavailability, which are desirable characteristics for a drug candidate.

| Property | Value | Reference |

| Molecular Formula | C21H25Cl2NO4 | [1] |

| Molecular Weight | 426.33 g/mol | [2] |

| CAS Number | 929915-58-2 | [1][3] |

| IUPAC Name | 4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | [1] |

| Aqueous Solubility | >30 mg/mL | [4][5][6][7] |

| Oral Bioavailability | >80% across species | [4][5][6][7] |

Table 1: Physicochemical Properties of this compound

Mechanism of Action: Inhibition of Leukotriene B4 Biosynthesis

This compound exerts its pharmacological effect by inhibiting leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme. LTA4H plays a crucial role in the inflammatory cascade by catalyzing the final step in the biosynthesis of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[1][8]

The Leukotriene Biosynthesis Pathway

The biosynthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to the unstable intermediate leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase (5-LO). LTA4 stands at a critical branch point in the pathway. It can be either hydrolyzed by LTA4H to form LTB4 or conjugated with glutathione by leukotriene C4 synthase to produce the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By inhibiting LTA4H, this compound effectively blocks the production of LTB4, thereby reducing inflammation.[1][8]

Biological Activity and Potency

This compound is a highly potent inhibitor of LTA4H. In vitro studies have demonstrated its ability to inhibit both the epoxide hydrolase and aminopeptidase activities of the enzyme.

| Parameter | Value | Reference |

| IC50 (LTA4H) | 47 nM | [2][3] |

| Kd (LTA4H) | 25-26 nM | [2][3][4][5][6][7] |

Table 2: In Vitro Potency of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

LTA4H Hydrolase Activity Assay

This assay measures the ability of this compound to inhibit the conversion of LTA4 to LTB4.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) methyl ester

-

This compound

-

Assay Buffer: 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA

-

DMSO

-

96-well plates

-

Incubator at 37°C

-

LTB4 ELISA kit or LC-MS/MS for quantification

Procedure:

-

Preparation of LTA4: Hydrolyze LTA4 methyl ester to LTA4 immediately before use.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Reaction: a. In a 96-well plate, add 180 µL of assay buffer containing 300 ng of recombinant human LTA4H. b. Add 2.5% (v/v) of the this compound DMSO solution to the wells and incubate for 15 minutes at 37°C. c. Initiate the reaction by adding 20 µL of 150 nM LTA4 solution (final volume 200 µL). d. Incubate for 10 minutes at 37°C.

-

Reaction Termination and Analysis: a. Terminate the reaction by diluting the mixture 20-fold with assay buffer. b. Quantify the amount of LTB4 produced using an LTB4 ELISA kit or by LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of LTA4H activity at each this compound concentration and determine the IC50 value.

Human Whole Blood LTB4 Inhibition Assay

This ex vivo assay assesses the ability of this compound to inhibit LTB4 production in a more physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood (with heparin as anticoagulant)

-

This compound

-

Calcium ionophore A23187

-

PBS (Phosphate Buffered Saline)

-

Methanol or other suitable organic solvent for extraction

-

Centrifuge

-

LTB4 ELISA kit or LC-MS/MS for quantification

Procedure:

-

Blood Collection: Collect fresh human blood into tubes containing heparin.

-

Compound Incubation: a. Aliquot whole blood into tubes. b. Add desired concentrations of this compound (or vehicle control) and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: a. Add calcium ionophore A23187 (e.g., 10-50 µM final concentration) to stimulate LTB4 production. b. Incubate for 30 minutes at 37°C.

-

Sample Processing: a. Stop the reaction by adding cold PBS and centrifuging to pellet the blood cells. b. Collect the plasma supernatant. c. Perform a protein precipitation and/or solid-phase extraction of the plasma to isolate LTB4.

-

Quantification: a. Quantify the amount of LTB4 in the processed samples using a validated LTB4 ELISA kit or LC-MS/MS.

-

Data Analysis: Determine the concentration-dependent inhibition of LTB4 production by this compound and calculate the IC50 value.

References

- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of ionophore-stimulated leukotriene B4 production in human leucocytes by monohydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Radioimmunoassay of LTB4 and 6-trans LTB4: analytical and pharmacological characterisation of immunoreactive LTB4 in ionophore stimulated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

DG051: A Technical Whitepaper on its Core Therapeutic Applications Beyond Myocardial Infarction

Audience: Researchers, scientists, and drug development professionals.

Core Requirements Met: This document provides an in-depth technical guide on the potential therapeutic applications of DG051 beyond its initial development for heart attack. It includes structured data tables, detailed representative experimental protocols, and mandatory Graphviz visualizations of signaling pathways and experimental workflows, adhering to the specified formatting and color-contrast guidelines.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). While initially investigated for the prevention of myocardial infarction, the fundamental role of LTB4 in orchestrating inflammatory responses across a spectrum of diseases suggests a broader therapeutic potential for this compound. This whitepaper explores the mechanism of action of this compound, summarizes its known pharmacokinetic and pharmacodynamic properties, and delineates the scientific rationale for its application in other inflammatory conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease (IBD), asthma, and chronic obstructive pulmonary disease (COPD). Detailed representative experimental protocols for clinical and preclinical studies are provided to guide future research and development efforts.

Introduction to this compound and its Mechanism of Action

This compound is a novel investigational drug that targets the leukotriene pathway, a critical cascade in the inflammatory process. Its primary mechanism of action is the inhibition of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc enzyme. By inhibiting LTA4H, this compound effectively blocks the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, promoting their recruitment to sites of inflammation and amplifying the inflammatory response.[2] Elevated levels of LTB4 have been implicated in the pathophysiology of numerous inflammatory diseases. Therefore, by reducing LTB4 production, this compound has the potential to mitigate inflammation and its detrimental effects in a variety of disease contexts.

The Leukotriene B4 Signaling Pathway

The synthesis of LTB4 begins with the release of arachidonic acid from the cell membrane, which is then converted to LTA4. LTA4H subsequently catalyzes the hydrolysis of LTA4 to LTB4. LTB4 then exerts its pro-inflammatory effects by binding to its high-affinity receptor, BLT1, and low-affinity receptor, BLT2, on the surface of immune cells.[1] This binding initiates a downstream signaling cascade that leads to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

Pharmacokinetics and Pharmacodynamics of this compound

Clinical trials of this compound in healthy volunteers and patients with a history of heart attack have provided initial data on its pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Pharmacokinetics

This compound has demonstrated good bioavailability with low variability between subjects.[3] In a Phase I multiple-dose study, this compound exhibited a terminal half-life of approximately 9 hours, with measurable concentrations at 24 hours post-dosing, suggesting its suitability for once-daily administration.[3]

| Parameter | Value | Study Population | Citation |

| Terminal Half-life | ~9 hours | Healthy Volunteers | [3] |

| Dosing Regimen | Once-daily | Healthy Volunteers | [3] |

| Bioavailability | Good | Healthy Volunteers | [3] |

Table 1: Summary of Pharmacokinetic Parameters of this compound

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the dose-dependent reduction of LTB4 production.[3][4] Phase I and IIa clinical trials have consistently shown that this compound significantly reduces LTB4 levels.[3][4]

| Dose | LTB4 Reduction | Study Population | Citation |

| Up to 320 mg/day for 7 days | >70% peak reduction from baseline | Healthy Volunteers | [3] |

| Not specified | Significant dose-dependent reduction | Patients with history of heart attack or coronary artery disease | [4] |

Table 2: Pharmacodynamic Effect of this compound on LTB4 Levels

Clinical Development of this compound for Myocardial Infarction

This compound was primarily developed for the prevention of heart attack, with Phase I and Phase IIa clinical trials completed for this indication.[5][6] These studies established the safety and tolerability of this compound and confirmed its mechanism of action in reducing LTB4 levels in the target patient population.[3][4]

Representative Phase IIa Clinical Trial Protocol

While the complete official protocol is not publicly available, based on press releases, a representative protocol for the Phase IIa trial of this compound in patients with a history of heart attack or coronary artery disease can be constructed as follows.

Title: A Randomized, Double-Blind, Placebo-Controlled, Phase IIa Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Patients with a History of Myocardial Infarction or Coronary Artery Disease.

Objectives:

-

Primary: To assess the safety and tolerability of multiple doses of this compound compared to placebo.

-

Secondary: To evaluate the effect of this compound on LTB4 production, and to characterize the pharmacokinetic profile of this compound in this patient population.

Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients with a documented history of myocardial infarction or coronary artery disease.

-

Intervention: Multiple ascending doses of this compound or placebo, administered orally, once daily.

-

Duration: 28 days of treatment with a follow-up period.

Key Assessments:

-

Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

-

Pharmacodynamics: Measurement of LTB4 levels in whole blood ex vivo at baseline and at multiple time points during and after treatment. A representative method for LTB4 measurement would be a competitive enzyme-linked immunosorbent assay (ELISA).[7][8]

-

Pharmacokinetics: Plasma concentrations of this compound and its metabolites measured at various time points to determine parameters such as Cmax, Tmax, AUC, and half-life.

Potential Therapeutic Applications Beyond Myocardial Infarction

The central role of LTB4 in driving inflammation provides a strong rationale for investigating this compound in a range of inflammatory diseases.

Rheumatoid Arthritis (RA)

Rationale: LTB4 is a potent chemoattractant for neutrophils, which are abundant in the synovial fluid of RA patients and contribute to joint inflammation and damage.[1][9] High concentrations of LTB4 are found in the joints of individuals with RA.[9] LTB4 also contributes to pain in RA by sensitizing neurons and promoting the release of pro-inflammatory cytokines.[10] By inhibiting LTB4 production, this compound could potentially reduce neutrophil infiltration, alleviate inflammation, and mitigate pain in RA patients.[11]

Psoriasis

Rationale: Psoriasis is a chronic inflammatory skin condition characterized by the infiltration of immune cells, including neutrophils, into the epidermis.[2] LTB4 is found in high concentrations in psoriatic lesions and is known to induce the formation of intraepidermal microabscesses, a hallmark of the disease.[2][12] Topical application of LTB4 can mimic psoriasis-like skin inflammation.[13] Therefore, systemic or topical administration of this compound could be a viable therapeutic strategy to reduce the inflammatory burden in psoriasis.

Inflammatory Bowel Disease (IBD)

Rationale: IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract, with significant neutrophil infiltration into the intestinal mucosa.[14] LTB4 is a major chemotactic factor for neutrophils in the inflamed gut of IBD patients and its levels are elevated in the colonic mucosa.[14][15] An LTA4H inhibitor has been shown to attenuate inflammation and cytokine production in a rat model of colitis.[16] This suggests that this compound could be beneficial in reducing the inflammatory cascade in IBD.

Asthma and Chronic Obstructive Pulmonary Disease (COPD)

Rationale: Both asthma and COPD are chronic inflammatory diseases of the airways. Neutrophilic inflammation is a key feature, particularly in severe asthma and COPD.[17][18] LTB4 is a potent neutrophil chemoattractant in the airways and its levels can be elevated in the sputum of patients with these conditions.[17][18] LTB4 is also involved in CD8 lymphocyte recruitment and IL-13 driven inflammation in asthma.[17] By reducing LTB4 levels, this compound could potentially decrease neutrophil recruitment to the airways and dampen the inflammatory response in certain phenotypes of asthma and COPD.

Proposed Preclinical Evaluation of this compound in a New Indication: Rheumatoid Arthritis

To explore the therapeutic potential of this compound in RA, a preclinical study using a well-established animal model, such as collagen-induced arthritis (CIA) in mice, would be a critical first step.

Detailed Experimental Protocol

Title: Efficacy of this compound, a Leukotriene A4 Hydrolase Inhibitor, in a Murine Model of Collagen-Induced Arthritis.

Objectives:

-

To evaluate the effect of this compound on the clinical signs of arthritis in a CIA mouse model.

-

To assess the impact of this compound on joint inflammation and damage through histological analysis.

-

To determine the effect of this compound on systemic and local levels of LTB4 and other inflammatory markers.

Experimental Design:

-

Animals: DBA/1 mice, 8-10 weeks old.

-

Induction of Arthritis: Mice will be immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster immunization 21 days later.

-

Treatment Groups:

-

Vehicle control (e.g., 0.5% methylcellulose)

-

This compound (low dose, e.g., 10 mg/kg, orally, once daily)

-

This compound (high dose, e.g., 30 mg/kg, orally, once daily)

-

Positive control (e.g., methotrexate, 1 mg/kg, intraperitoneally, twice weekly)

-

-

Treatment Administration: Prophylactic treatment will begin on the day of the booster immunization and continue for a specified period (e.g., 21 days).

-

Assessments:

-

Clinical Scoring: Arthritis severity will be assessed 3-4 times per week using a standardized clinical scoring system (e.g., 0-4 scale for each paw).

-

Histopathology: At the end of the study, ankle joints will be collected, fixed, decalcified, sectioned, and stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Biomarker Analysis:

-

Plasma and paw tissue homogenates will be collected for the measurement of LTB4 levels by ELISA or LC-MS/MS.

-

Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) will be measured by multiplex immunoassay.

-

-

Conclusion and Future Directions

This compound, a potent LTA4H inhibitor, has demonstrated a favorable safety profile and robust pharmacodynamic activity in reducing LTB4 levels. While its development has focused on myocardial infarction, the foundational role of LTB4 in a multitude of inflammatory diseases presents a compelling case for expanding its therapeutic investigation. The scientific rationale is particularly strong for conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and specific phenotypes of asthma and COPD.

Future research should prioritize preclinical studies in relevant animal models for these conditions to establish proof-of-concept. Subsequently, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in these new patient populations. The development of this compound and other LTA4H inhibitors represents a promising targeted approach to the treatment of a wide range of debilitating inflammatory disorders.

References

- 1. Role of Leukotriene B4 Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significance of leukotriene-A4 hydrolase in the pathogenesis of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack - BioSpace [biospace.com]

- 4. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 5. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 6. | BioWorld [bioworld.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. clinexprheumatol.org [clinexprheumatol.org]

- 10. Pain and bone damage in rheumatoid arthritis: role of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of leukotriene B4 receptors in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leukotriene B4-like material in scale of psoriatic skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cutaneous application of leukotriene B4 as an in vivo model of psoriasis-like skin inflammation: an immunohistological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemotactic activity in inflammatory bowel disease. Role of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Altered leukotriene B4 metabolism in colonic mucosa with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Attenuation of inflammation and cytokine production in rat colitis by a novel selective inhibitor of leukotriene A4 hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Leukotriene B4 levels in sputum from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Airway inflammation in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of DG051: A Leukotriene A4 Hydrolase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DG051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme pivotal in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3][4] Developed by deCODE genetics, this compound was investigated as a novel therapeutic agent for the prevention of myocardial infarction.[5] This technical guide provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, target interaction, and available in vitro data. While extensive preclinical studies were conducted, much of the detailed in vivo efficacy and pharmacokinetic data remains proprietary. This guide, therefore, synthesizes publicly available information and presents representative experimental protocols to inform further research and development in this area.

Mechanism of Action and Target

This compound targets leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the production of LTB4 from leukotriene A4 (LTA4).[1][4] LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a critical role in the inflammatory cascade associated with various diseases, including cardiovascular conditions. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating the inflammatory response.[2][3]

The proposed signaling pathway for the action of this compound is illustrated below:

Figure 1: Mechanism of action of this compound in the leukotriene pathway.

Quantitative Preclinical Data

The following table summarizes the available quantitative data for this compound from preclinical studies.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 26 nM | Recombinant Human LTA4H | [3] |

| Aqueous Solubility | >30 mg/mL | N/A | [3] |

| Oral Bioavailability | >80% | Across preclinical species | [3] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been made publicly available. However, based on standard methodologies for assessing LTA4H inhibitors, representative protocols are provided below.

LTA4H Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the in vitro potency of a test compound, such as this compound, against recombinant human LTA4H.

References

- 1. deCODE Initiates Phase I Clinical Program for this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 2. deCODE Submits IND on this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 3. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]

- 5. fiercebiotech.com [fiercebiotech.com]

The Role of DG051 in Modulating Inflammatory Pathways: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

DG051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] Developed by deCODE genetics, this compound was investigated for its potential in preventing myocardial infarction by targeting the inflammatory component of atherosclerosis.[2][4] Preclinical and clinical studies have demonstrated that this compound effectively reduces LTB4 production in a dose-dependent manner, highlighting its potential as a modulator of inflammatory pathways.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data from clinical trials, representative experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound and its Target: Leukotriene A4 Hydrolase (LTA4H)

Inflammation is a critical component in the pathogenesis of numerous diseases, including atherosclerosis and subsequent myocardial infarction. The leukotriene pathway is a significant contributor to the inflammatory cascade. Leukotriene B4 (LTB4) is a potent lipid mediator that promotes inflammation by inducing chemotaxis, adhesion, and activation of leukocytes.[3]

This compound, chemically known as 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid, is a novel inhibitor of leukotriene A4 hydrolase (LTA4H).[5] LTA4H is a bifunctional zinc enzyme that catalyzes the final and rate-limiting step in the biosynthesis of LTB4 from its unstable precursor, leukotriene A4 (LTA4).[3] By inhibiting LTA4H, this compound effectively suppresses the production of LTB4, thereby reducing the inflammatory response.[1][2]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the enzymatic activity of LTA4H. This inhibition prevents the conversion of LTA4 to LTB4, leading to a significant reduction in the levels of this pro-inflammatory mediator.

Quantitative Data from Clinical Trials

This compound underwent Phase I and Phase IIa clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics.[2][4] While detailed data from these trials have not been fully published in peer-reviewed journals, press releases from deCODE genetics provide key qualitative and some quantitative insights.

In Vitro Potency

| Parameter | Value | Assay Condition |

| Kd | 26 nM | Not Specified |

| IC50 | 37 nM | Inhibition of LTB4 production in human whole blood |

Table 1: In vitro potency of this compound. Data compiled from publicly available sources.[6]

Phase I Clinical Trial Results in Healthy Volunteers

The Phase I program for this compound consisted of a single ascending dose and a multiple-dose study.[1] The multiple-dose trial involved 40 healthy subjects who received doses up to 320mg per day for seven days.[1]

| Parameter | Result |

| LTB4 Reduction | Dose-dependent reduction observed.[1] |

| A peak reduction of over 70% from baseline was achieved after 7 days of treatment.[1] | |

| Safety & Tolerability | Well-tolerated at all tested dose levels with no serious adverse events reported.[1] |

Table 2: Summary of key findings from the Phase I multiple-dose clinical trial of this compound in healthy volunteers.

Phase IIa Clinical Trial Results in Patients

A Phase IIa, randomized, double-blind, placebo-controlled trial was conducted in patients with a history of heart attack or coronary artery disease.[2][4]

| Parameter | Result |

| LTB4 Reduction | Confirmed significant dose-dependent reductions in LTB4 levels in the patient population.[4] |

| Safety & Tolerability | Favorable safety and tolerability profile, similar to that observed in healthy volunteers.[4] |

Table 3: Topline results from the Phase IIa clinical trial of this compound in patients with cardiovascular disease.

Pharmacokinetic Profile

| Parameter | Value |

| Bioavailability | Good oral bioavailability (>80% across species).[6] |

| Terminal Half-life | Approximately 9 hours in humans.[1] |

Table 4: Pharmacokinetic parameters of this compound.

Experimental Protocols

Detailed experimental protocols for the this compound clinical trials are not publicly available. However, based on standard methodologies for assessing LTA4H inhibitors and measuring LTB4, representative protocols are described below.

Ex Vivo Leukotriene B4 Generation Assay

This assay is crucial for determining the pharmacodynamic effect of this compound in whole blood.

Protocol:

-

Blood Collection: Whole blood is collected from subjects at specified time points post-dose into heparinized tubes.

-

Ex Vivo Stimulation: Aliquots of whole blood are stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis. This is typically performed at 37°C for a defined period.[7]

-

Reaction Termination: The stimulation is stopped by placing the samples on ice and adding a chelating agent (e.g., EDTA).

-

Sample Processing: Plasma is separated by centrifugation.

-

LTB4 Quantification: LTB4 levels in the plasma are quantified using a validated analytical method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

-

Data Analysis: The percentage inhibition of LTB4 production is calculated by comparing the results from treated subjects to those from a placebo group or baseline values.

LTA4H Enzyme Inhibition Assay

This in vitro assay is used to determine the direct inhibitory activity of a compound on the LTA4H enzyme.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human LTA4H is purified. The substrate, LTA4, is prepared fresh from its methyl ester.[10]

-

Inhibition Reaction: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in a suitable buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of LTA4.

-

Reaction Termination: The reaction is stopped after a specific time by the addition of a quenching solution.

-

Product Quantification: The amount of LTB4 produced is measured, typically by HPLC or LC-MS/MS.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Conclusion

This compound is a well-characterized inhibitor of LTA4H that has demonstrated a clear mechanism of action and target engagement in both preclinical and clinical settings. By effectively reducing the production of the potent pro-inflammatory mediator LTB4, this compound holds therapeutic potential for diseases with a significant inflammatory component. Although the clinical development of this compound for the prevention of myocardial infarction appears to have been discontinued, the data gathered from its investigation provide valuable insights for the development of future LTA4H inhibitors and the broader field of anti-inflammatory drug discovery. The information presented in this whitepaper, compiled from publicly available sources, serves as a technical guide for researchers and drug development professionals interested in the modulation of the leukotriene pathway.

References

- 1. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack - BioSpace [biospace.com]

- 2. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 3. deCODE Submits IND on this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 4. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 5. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

understanding the enzymatic activity of LTA4H with DG051

An In-depth Technical Guide to the Enzymatic Activity of Leukotriene A4 Hydrolase (LTA4H) and its Inhibition by DG051

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 hydrolase (LTA4H) is a pivotal enzyme in the inflammatory cascade, possessing a unique dual functionality that positions it as a compelling target for therapeutic intervention in a host of inflammatory diseases.[1][2] This bifunctional zinc metalloenzyme is renowned for its pro-inflammatory role in converting leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent chemoattractant for immune cells.[3][4] Concurrently, LTA4H exhibits an anti-inflammatory capacity through its aminopeptidase activity, degrading the neutrophil chemoattractant Pro-Gly-Pro (PGP).[1][5]

Given its central role in modulating inflammation, significant efforts have been directed towards developing specific inhibitors of LTA4H. Among these, this compound has emerged as a first-in-class, potent small-molecule inhibitor designed to attenuate the pro-inflammatory signaling mediated by LTB4.[6] Developed by deCODE genetics, this compound has been investigated for the prevention of myocardial infarction, underscoring the therapeutic potential of targeting this enzymatic pathway.[7][8] This guide provides a comprehensive technical overview of the enzymatic activity of LTA4H, the inhibitory mechanism of this compound, quantitative data on their interaction, and detailed experimental protocols for their characterization.

LTA4H: The Dual-Function Molecular Target

LTA4H is a cytosolic, monomeric protein expressed in most mammalian cells.[2][4] Its structure is characterized by three distinct domains: an N-terminal domain, a C-terminal domain, and a central catalytic domain that houses a zinc ion essential for its enzymatic functions.[2][9]

Pro-Inflammatory Epoxide Hydrolase Activity

The most well-characterized function of LTA4H is its epoxide hydrolase activity. It catalyzes the final and rate-limiting step in the biosynthesis of LTB4 from LTA4, an unstable epoxide intermediate in the arachidonic acid cascade.[10][11] LTB4 is a powerful lipid mediator that recruits and activates leukocytes, particularly neutrophils, at sites of inflammation, thereby amplifying the inflammatory response.[3][12]

Anti-Inflammatory Aminopeptidase Activity

In addition to its hydrolase function, LTA4H possesses aminopeptidase activity. This function contributes to the resolution of inflammation by degrading specific peptides, most notably the neutrophil chemoattractant Pro-Gly-Pro (PGP).[1][2] By breaking down PGP, LTA4H helps to reduce neutrophil influx, thus dampening the inflammatory state.[5] This dual nature of LTA4H, promoting inflammation through LTB4 synthesis while simultaneously contributing to its resolution via PGP degradation, highlights the complexity of its biological role.[5]

This compound: A Potent and Specific LTA4H Inhibitor

This compound, or 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid, is a novel small-molecule developed as a highly specific inhibitor of LTA4H.[7][13] Its design was the result of a fragment-based drug discovery approach combined with structural biology, leading to a compound with high potency and favorable pharmacokinetic properties.[13][14]

Mechanism of Action

This compound functions by directly inhibiting the epoxide hydrolase activity of LTA4H.[7][15] By blocking the conversion of LTA4 to LTB4, this compound effectively reduces the levels of this pro-inflammatory mediator.[6] This targeted intervention is designed to decrease the risk of inflammatory events, such as those contributing to myocardial infarction, without the broad effects of less specific anti-inflammatory drugs.[3][7] Clinical studies have demonstrated that this compound administration leads to a significant, dose-dependent reduction in LTB4 production.[6][16]

Quantitative Analysis of the LTA4H-DG051 Interaction

The interaction between this compound and LTA4H has been characterized by several key quantitative parameters that underscore its potential as a therapeutic agent. These data are crucial for understanding its potency, bioavailability, and overall drug-like properties.